
4-tert-Butylphenoxyacetyl chloride
Descripción general
Descripción
4-tert-Butylphenoxyacetyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of phenoxyacetyl chloride, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-tert-Butylphenoxyacetyl chloride can be synthesized through the reaction of 4-tert-butylphenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butylphenoxyacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-tert-butylphenoxyacetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form hydrazides or hydroxamic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions (e.g., with pyridine or triethylamine) to facilitate the substitution reaction.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used to hydrolyze the compound.
Condensation Reactions: Reagents like hydrazines or hydroxylamines are used under mild heating conditions to promote condensation.
Major Products Formed
Nucleophilic Substitution: Amides, esters, or thioesters.
Hydrolysis: 4-tert-Butylphenoxyacetic acid.
Condensation Reactions: Hydrazides or hydroxamic acids.
Aplicaciones Científicas De Investigación
4-tert-Butylphenoxyacetyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, it is used in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of potential drug candidates and in the development of new therapeutic agents.
Industry: It is used in the production of polymers, resins, and coatings, where it acts as a cross-linking agent or a precursor to other functional materials.
Mecanismo De Acción
The mechanism of action of 4-tert-Butylphenoxyacetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of amides, esters, and other derivatives, where the compound acts as an electrophile, facilitating the transfer of the acetyl group to the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetyl chloride: Lacks the tert-butyl group, making it less sterically hindered and more reactive.
4-tert-Butylbenzoyl chloride: Contains a benzoyl group instead of an acetyl group, leading to different reactivity and applications.
4-tert-Butylphenoxyacetic acid: The hydrolyzed form of 4-tert-Butylphenoxyacetyl chloride, used in different chemical reactions.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the compound. This steric effect can be advantageous in selective reactions where the bulkiness of the tert-butyl group prevents unwanted side reactions.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTNMBDQWVPSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346324 | |
| Record name | 4-tert-Butylphenoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90734-55-7 | |
| Record name | 4-tert-Butylphenoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

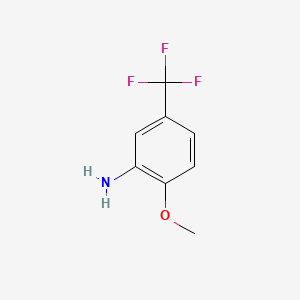
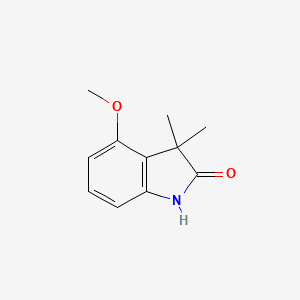
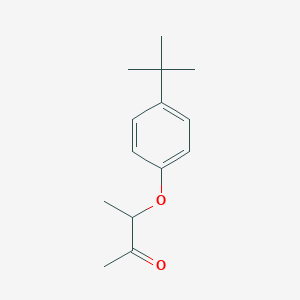
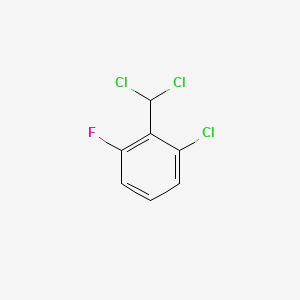
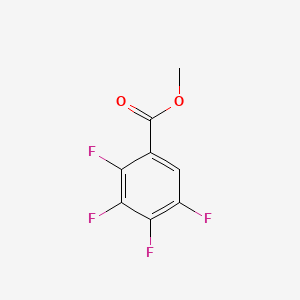
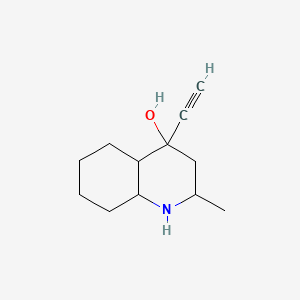
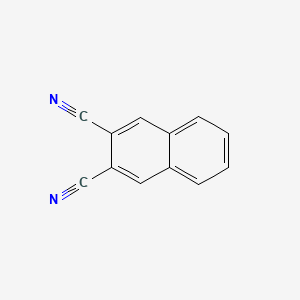
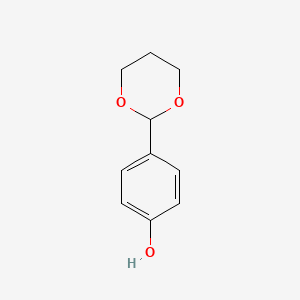

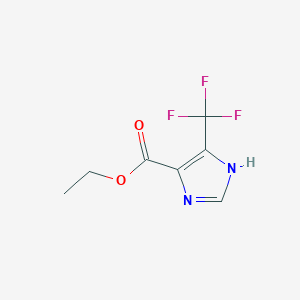

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)

